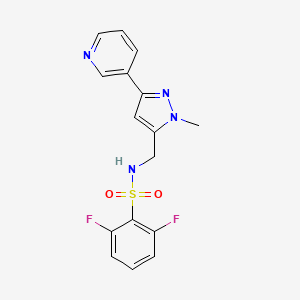

![molecular formula C19H17N3O4S2 B2524599 N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 714263-36-2](/img/structure/B2524599.png)

N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

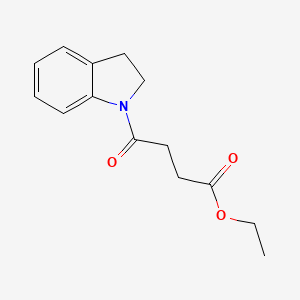

The compound "N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide" is a complex organic molecule that appears to be related to sulfonamide-based structures. Sulfonamides are a group of compounds known for their various biological activities, including their role as carbonic anhydrase inhibitors, which are relevant in medical applications such as diuretics, anticonvulsants, and in the treatment of glaucoma .

Synthesis Analysis

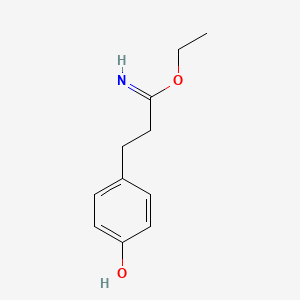

The synthesis of sulfonamide derivatives can involve the conversion of precursor molecules into their reactive forms, such as dilithio salts, which can then undergo further reactions to yield the desired sulfonamide compounds. For instance, alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide can be converted into their 1,1-dilithio derivatives, which are organometallic species that can react with carbonyl compounds to produce α,β-unsaturated sulfones and β-hydroxysulfones . This suggests that the synthesis of the compound may involve similar organometallic intermediates and reactions with carbonyl-containing precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be analyzed using spectroscopic methods and theoretical computations. For example, conformational analysis of methanesulfonamide derivatives can be performed using vibrational and NMR spectroscopies, as well as density functional theory (DFT) calculations. These analyses can identify different rotational isomers and their stability, which is crucial for understanding the molecular geometry and potential biological interactions of the compound . The structure of N-(3,4-dimethylphenyl)methanesulfonamide, a related compound, shows that the amide hydrogen atoms are positioned to be available to a receptor molecule, indicating potential biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including N-acylation, which is a key step in modifying the structure and properties of these compounds. The development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrates the ability to selectively introduce acyl groups into sulfonamide molecules, which can significantly alter their chemical behavior and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. The conformational stability, as determined by spectroscopic and computational methods, can affect properties such as solubility, melting point, and reactivity. The presence of different functional groups, such as the furan and thiophene rings in the compound of interest, can also contribute to its chemical properties, including its potential as a carbonic anhydrase inhibitor .

Wissenschaftliche Forschungsanwendungen

Sulfonamides in Drug Development

Sulfonamides have a rich history in drug development, being integral to various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents have highlighted novel drugs incorporating sulfonamide groups, indicating their ongoing significance in pharmaceuticals. These developments point towards sulfonamides' role in targeting specific disease-related enzymes and receptors, with implications for treating glaucoma, tumors, and potentially other conditions through the manipulation of related sulfonamide structures like "N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide" (Carta, Scozzafava, & Supuran, 2012).

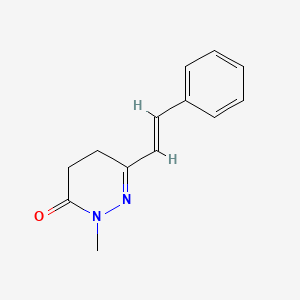

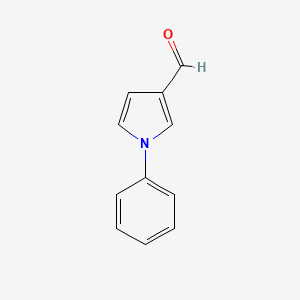

Furan and Thiophene in Medicinal Chemistry

Furan and thiophene moieties play critical roles in the structure of bioactive molecules, contributing to medicinal chemistry, especially in the development of nucleobase, nucleoside analogues, and other pharmaceuticals. These components are integral in designing drugs with optimized antiviral, antitumor, and antimycobacterial activities. The incorporation of furan and thiophene structures into molecules can significantly affect their pharmacological properties, suggesting the potential utility of compounds like "N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide" in developing new therapeutic agents (Ostrowski, 2022).

Environmental and Catalytic Applications

The study of thiophene, furan, and their derivatives extends beyond pharmaceuticals into environmental science and catalysis. For instance, research on the desulfurization and deoxygenation of thiophene and furan by palladium surfaces provides insights into processes relevant for environmental remediation and the development of cleaner technologies. Such studies might inform the application of sulfonamide compounds in environmental science, potentially leading to innovations in pollution control and sustainable chemistry (Caldwell & Land, 1997).

Eigenschaften

IUPAC Name |

N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-28(24,25)21-14-6-2-5-13(11-14)15-12-16(18-8-4-10-27-18)22(20-15)19(23)17-7-3-9-26-17/h2-11,16,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGCDCCBEBLSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)

![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2524526.png)

![N-(1-cyanocyclopentyl)-2-[2-(2-hydroxy-2-phenylethyl)azepan-1-yl]acetamide](/img/structure/B2524528.png)

![N-(4-isopropylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2524529.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2524530.png)

![[1-(Triazol-2-yl)cyclopropyl]methanamine](/img/structure/B2524536.png)